9-(1-Ethoxyethyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Ethoxyethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of an ethoxyethyl group attached to the ninth position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Ethoxyethyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with 1-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(1-Ethoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
9-(1-Ethoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(1-Ethoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved can include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9H-purin-6-amine
- 9-Methyl-9H-purin-6-amine
- 9-Propyl-9H-purin-6-amine
Uniqueness
9-(1-Ethoxyethyl)-9H-purin-6-amine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
29767-70-2 |
---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
9-(1-ethoxyethyl)purin-6-amine |
InChI |
InChI=1S/C9H13N5O/c1-3-15-6(2)14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
VZHRYWGWDKVNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.